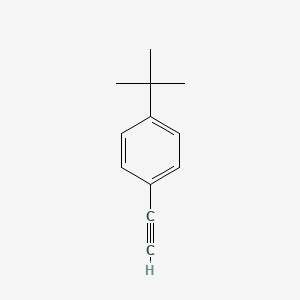
4-(叔丁基)苯乙炔
概述
描述
4-(Tert-butyl)phenylacetylene (4-TBP) is an organic compound belonging to the family of alkenes. It is a colorless liquid with a boiling point of 120°C and a melting point of -30°C. 4-TBP is a versatile building block, commonly used in organic synthesis, and is often used as a starting material in the synthesis of a variety of compounds. 4-TBP has been studied extensively in recent years, and its potential applications in scientific research have been explored.
科学研究应用
有机合成
4-(叔丁基)苯乙炔: 是有机合成中一种重要的中间体。 它用于制备各种聚炔和寡炔,这些化合物在创造具有独特电子和光学性质的新材料方面具有应用 。它能够进行Sonogashira偶联反应,使其成为合成复杂有机分子的通用构件。
药物研究
在药物研究中,4-(叔丁基)苯乙炔用作细胞色素P450 2B4的机制型失活剂,该酶参与药物代谢 。研究其与P450酶的相互作用可以导致新药的开发,并更好地了解药物在人体内的相互作用。
材料科学
该化合物在先进材料的开发中发挥着重要作用。 例如,它用于通过Sonogashira偶联合成二苯并-24-冠-8-醚衍生物,这些衍生物在创建超分子结构和材料方面很重要 。
生物化学
在生物化学中,4-(叔丁基)苯乙炔用于研究蛋白质相互作用和酶机制。 它作为细胞色素P450失活剂的作用,在理解酶如何与潜在药物相互作用方面尤为重要 。
化学工程
化学工程师利用4-(叔丁基)苯乙炔进行工艺开发和催化。 它参与钯催化反应对于设计高效的工业流程以生产复杂的化学产品至关重要 。
环境科学
虽然4-(叔丁基)苯乙炔并未直接应用于环境科学,但对类似4-(叔丁基)苯乙炔化合物的研究可能会对环境污染和修复策略产生影响,尤其是在了解化学化合物在生态系统中的持久性和生物积累方面 。
安全和危害
4-(Tert-butyl)phenylacetylene is classified as an aquatic acute 1 and aquatic chronic 1 hazard . It is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
未来方向
Given its role as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff , 4-(Tert-butyl)phenylacetylene is likely to continue to be a subject of research and development. Its potential applications and uses in various fields will be determined by future studies and advancements in these areas.
作用机制
Target of Action
The primary target of 4-(Tert-butyl)phenylacetylene is cytochrome P450 2B4 (P450 2B4) . This enzyme plays a crucial role in the metabolism of a variety of endogenous and exogenous compounds.
Mode of Action
4-(Tert-butyl)phenylacetylene acts as a potent mechanism-based inactivator for P450 2B4 . It inactivates P450 2B4 in a NADPH- and time-dependent manner .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point of 70 °c/2 mmhg and density of 0.877 g/mL at 25 °C , may influence its pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of 4-(Tert-butyl)phenylacetylene’s action are largely dependent on its interaction with P450 2B4. By inactivating this enzyme, it may alter the metabolism of various compounds within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Tert-butyl)phenylacetylene. For instance, its solubility in different solvents, such as chloroform and hexane , may affect its bioavailability and distribution within the body. Additionally, its stability may be influenced by storage conditions .
生化分析
Biochemical Properties
4-(Tert-butyl)phenylacetylene plays a crucial role in biochemical reactions, particularly as a mechanism-based inactivator of cytochrome P450 2B4 (P450 2B4). It interacts with this enzyme in a NADPH- and time-dependent manner, leading to the formation of a protein adduct with a 1:1 stoichiometry . The compound covalently binds to Thr302 of P450 2B4, altering the enzyme’s activity and inhibiting its catalytic function . This interaction highlights the compound’s potential in modulating enzyme activity and its relevance in biochemical studies.
Cellular Effects
The effects of 4-(Tert-butyl)phenylacetylene on various cell types and cellular processes are significant. It has been shown to inactivate cytochrome P450 2B4, which plays a role in drug metabolism and detoxification . This inactivation can influence cell signaling pathways, gene expression, and cellular metabolism by altering the enzyme’s activity. Additionally, the compound’s interaction with cytochrome P450 2B4 can affect the metabolism of other substrates processed by this enzyme, leading to broader cellular effects.
Molecular Mechanism
At the molecular level, 4-(Tert-butyl)phenylacetylene exerts its effects through covalent binding to the active site of cytochrome P450 2B4. This binding occurs at Thr302, where the terminal carbon of the acetylenic group is positioned close to the amino acid residue . The covalent modification of Thr302 alters the enzyme’s heme environment and substrate binding, leading to inhibition of its catalytic activity. This mechanism of action underscores the compound’s potential as a tool for studying enzyme function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Tert-butyl)phenylacetylene have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the inactivation of cytochrome P450 2B4 by 4-(Tert-butyl)phenylacetylene is time-dependent, with the formation of a stable protein adduct . This stability suggests that the compound can have prolonged effects on enzyme activity and cellular processes in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-(Tert-butyl)phenylacetylene vary with different dosages in animal models. At lower doses, the compound effectively inactivates cytochrome P450 2B4 without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential disruption of other metabolic pathways and cellular functions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
4-(Tert-butyl)phenylacetylene is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. The compound undergoes metabolic transformations, including hydroxylation and oxidation, mediated by cytochrome P450 enzymes These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular metabolism
Transport and Distribution
Within cells and tissues, 4-(Tert-butyl)phenylacetylene is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes and accumulate in lipid-rich environments . This distribution pattern can affect its localization and concentration within different cellular compartments, influencing its biochemical activity and effects.
Subcellular Localization
The subcellular localization of 4-(Tert-butyl)phenylacetylene is primarily influenced by its hydrophobic properties and interactions with cellular components. The compound tends to localize in lipid membranes and other hydrophobic regions within cells This localization can impact its activity and function, as well as its interactions with specific biomolecules and cellular structures
属性
IUPAC Name |
1-tert-butyl-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYQVVKVKBVHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373825 | |
| Record name | 4-tert-Butylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-38-3 | |
| Record name | 4-tert-Butylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-4-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(tert-butyl)phenylacetylene inactivate CYP2B4?
A: 4-(Tert-butyl)phenylacetylene acts as a potent mechanism-based inactivator of CYP2B4. [, ] This means that tBPA requires metabolic activation by CYP2B4 itself to exert its inhibitory effect. Upon binding to the CYP2B4 active site, tBPA is oxidized, generating a reactive intermediate. This reactive species then forms a covalent bond with a specific amino acid residue within the active site, Thr302, leading to irreversible inactivation of the enzyme. [, ]
Q2: What are the structural consequences of 4-(tert-butyl)phenylacetylene binding to CYP2B4?
A: The covalent attachment of tBPA to Thr302 in the active site of CYP2B4 leads to significant structural changes in the enzyme. Spectroscopic studies using resonance Raman spectroscopy have shown alterations in the heme environment upon tBPA binding. [] Additionally, the binding of typical CYP2B4 substrates, such as benzphetamine, is hindered, further confirming alterations in the active site structure. [] This structural disruption ultimately results in the inability of CYP2B4 to metabolize its substrates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


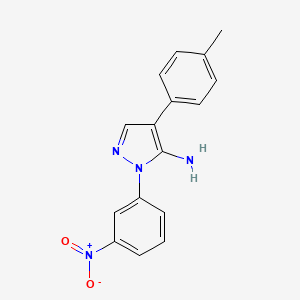
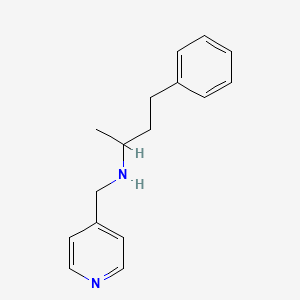
![4-Phenoxy-1-[4-(2-pyridinyl)-1-piperazinyl]-1-butanone](/img/structure/B1222326.png)
![1-Butyl-2-[(5-phenyl-2-oxazolyl)methylthio]-5-benzimidazolesulfonamide](/img/structure/B1222328.png)
![1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide](/img/structure/B1222329.png)
![5-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B1222332.png)
![8-Methoxy-6-nitro-3-[oxo-(2-phenyl-4,5-dihydroimidazol-1-yl)methyl]-1-benzopyran-2-one](/img/structure/B1222333.png)
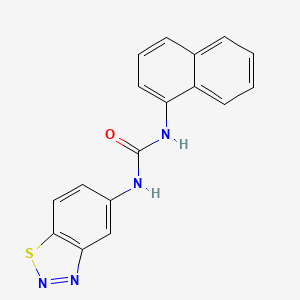

![N'-[2-[[4-ethyl-5-(2-furanyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1222337.png)
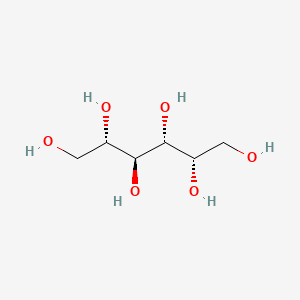
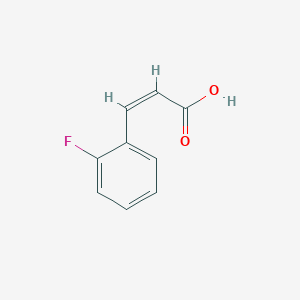
![N-[2-(diethylamino)ethyl]-2-iodobenzamide](/img/structure/B1222342.png)
